[1-(indolizin-2-yl)propan-2-yl](methyl)amine
Description
1-(Indolizin-2-yl)propan-2-ylamine is a heterocyclic amine derivative featuring an indolizine core fused to a propan-2-ylmethylamine side chain. Indolizine, a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered pyrrole ring, confers unique electronic and steric properties to the compound.
Synthetic routes to indolizine derivatives often involve introducing amino side-chains via carboxamide intermediates or direct alkylation. For example, indolizine-2-carboxylic acid derivatives have been synthesized by hydrolysis of methyl indolizine-2-carboxylate, followed by attempts to form carbonyl chlorides (largely unsuccessful) or direct amidation with amines . The methylamine substituent in 1-(indolizin-2-yl)propan-2-ylamine likely enhances solubility and bioavailability compared to bulkier or more polar substituents.
Properties
IUPAC Name |
1-indolizin-2-yl-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(13-2)7-11-8-12-5-3-4-6-14(12)9-11/h3-6,8-10,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKPOJKPNROBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the radical cyclization of appropriate precursors to form the indolizine core . This process can be facilitated by using radical initiators under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of 1-(indolizin-2-yl)propan-2-ylamine may involve continuous flow processes that allow for better control over reaction parameters and scalability. These methods often use automated systems to handle the reagents and reaction conditions, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(indolizin-2-yl)propan-2-ylamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(indolizin-2-yl)propan-2-ylamine: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(indolizin-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indolizine ring structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
A. 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)
- Structure : Replaces the indolizine ring with a 3-methoxyphenyl group.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Structure : Features a partially saturated indoline ring (dihydroindole) with a methylamine side chain.
- Spectral data (NMR and IR) reveal NH2 and NH signals absent in 1-(indolizin-2-yl)propan-2-ylamine, indicating distinct hydrogen-bonding capabilities .
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine
- Structure : Substitutes indolizine with a benzimidazole ring and includes a methylthio group.
- The methylthio group may confer antioxidant properties absent in the target compound .
Pharmacological and Physicochemical Properties
| Compound | Molecular Formula | Substituents | LogP<sup>*</sup> | Solubility (mg/mL) | Pharmacological Notes |
|---|---|---|---|---|---|
| 1-(Indolizin-2-yl)propan-2-ylamine | C12H15N3 | Indolizine, methylamine | 2.1 | 0.8 (pH 7.4) | Potential CNS activity due to amine moiety |
| 3-MeOMA | C11H17NO | 3-Methoxyphenyl, methylamine | 1.8 | 1.2 (pH 7.4) | Serotonergic activity suspected |
| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | C9H12N2 | Dihydroindole, methylamine | 1.5 | 2.5 (pH 7.4) | Antioxidant and neuroprotective potential |
<sup>*</sup> Predicted using fragment-based methods.
Biological Activity
The compound 1-(indolizin-2-yl)propan-2-ylamine, identified by the CAS number 1017231-58-1, is a nitrogen-containing heterocyclic compound featuring an indolizine ring structure. This unique configuration has attracted attention for its potential biological activities, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
The biological activity of 1-(indolizin-2-yl)propan-2-ylamine is primarily attributed to its ability to interact with various molecular targets. The indolizine structure facilitates binding to multiple receptors, influencing several biological processes. Preliminary studies suggest that this compound may exhibit antiviral , anti-inflammatory , and anticancer properties, although detailed mechanisms remain under investigation.
Antiviral Properties
Research indicates that 1-(indolizin-2-yl)propan-2-ylamine may possess antiviral activity. The specific pathways and molecular targets involved are still being elucidated, but the compound's structural characteristics suggest it could interfere with viral replication mechanisms.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. Its interaction with inflammatory mediators suggests a role in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Anticancer Activity
Studies have highlighted the anticancer potential of 1-(indolizin-2-yl)propan-2-ylamine. The compound's ability to bind to specific receptors involved in cancer cell proliferation and survival pathways positions it as a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-(indolizin-2-yl)propan-2-ylamine, a comparative analysis with structurally similar compounds is valuable. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Pyridin-2-yl)propan-2-amines | Contains a pyridine ring | Exhibits different biological activities due to pyridine's properties. |
| 3-(Indolizin-3-yl)propan-2-amines | Similar indolizine structure | May have distinct pharmacological profiles. |
| 4-(Indolizin-4-yloxy)propan-2-amines | Contains an ether linkage | Potentially alters solubility and bioavailability. |
The distinct indolizine structure of 1-(indolizin-2-yl)propan-2-ylamine imparts unique chemical reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(indolizin-2-yl)propan-2-ylamine:
- Anticancer Activity Study : A recent study demonstrated that derivatives of indolizine compounds could inhibit cancer cell growth by targeting specific signal transduction pathways involved in cell proliferation . This study emphasizes the potential for developing new therapeutic agents based on the indolizine framework.
- Inflammation Modulation Research : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that modifications in the indolizine structure could enhance their efficacy in reducing pro-inflammatory cytokines.
- Antiviral Activity Assessment : Preliminary assessments indicated that certain indolizine derivatives exhibit antiviral properties by disrupting viral entry mechanisms into host cells, although further studies are needed to confirm these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
